Substrate for Enzymes: DL-Asparagine acts as a substrate for enzymes like asparaginase, which are crucial for studying protein metabolism and nitrogen balance.
Cell Culture Studies:
Nutrient Source: DL-Asparagine is a vital nutrient for cell culture, providing essential amino acids for cell growth and proliferation.
Neuroscience Research:
Investigating Neurotransmission: DL-Asparagine's role as a potential neuromodulator is being explored in understanding learning, memory, and excitotoxicity.
Environmental Monitoring:
Wastewater Treatment Biomarker: DL-Asparagine degradation can be used as an indicator of microbial activity in wastewater treatment processes.
Pharmaceutical Research:
Synthesis of Asparagine Derivatives: DL-Asparagine serves as a starting material for synthesizing various asparagine-based drugs and therapeutic agents.
DL-Asparagine monohydrate is a non-essential amino acid, meaning the body can synthesize it. It is the simplest amino acid containing an amide group (CONH₂) next to a carboxylic acid group (COOH). It is found naturally in various foods like asparagus (from which it gets its name), nuts, and dairy products [].
DL-Asparagine monohydrate is the racemic mixture of L-asparagine and D-asparagine, the two stereoisomers of asparagine. L-asparagine is the naturally occurring form found in proteins, while D-asparagine has no known biological function []. DL-Asparagine monohydrate is primarily used as a pharmaceutical intermediate in the production of other compounds [].
Molecular Structure Analysis
DL-Asparagine monohydrate has a relatively simple molecular structure. The key features include:
A central carbon chain with a carboxylic acid group (COOH) at one end and an amino group (NH₂) at the other end.
An amide group (CONH₂) attached to the second carbon atom from the carboxylic acid group.
A single water molecule (H₂O) loosely bound to the structure, forming the monohydrate [, ].
The presence of both the amino and carboxylic acid groups makes asparagine a zwitterion at physiological pH. This means it exists with a positive and negative charge simultaneously, contributing to its water solubility and role in protein structure [].
Chemical Reactions Analysis
Several chemical reactions are important for DL-Asparagine monohydrate:
Synthesis: DL-Asparagine monohydrate can be synthesized through various chemical methods, including the Strecker reaction, which involves the reaction of ammonia, formaldehyde, and fumaric acid [].
Hydrolysis: Asparagine can undergo hydrolysis, breaking the amide bond and releasing aspartic acid and ammonia. The enzyme asparaginase catalyzes this reaction in the body.
Transamination: Asparagine can participate in transamination reactions, where its amino group is transferred to another keto acid, forming a new amino acid. This reaction plays a crucial role in amino acid metabolism.
For inquiries regarding product suitability or assistance with placing orders, please don't hesitate to reach out to our expert technical support team. Alternatively, you can explore our informative guide pages for further assistance.